4-(4-Iodophenyl)-2,6-diphenylpyridine
Description
Contextualization within Halogenated Diphenylpyridine Chemistry
Halogenated diphenylpyridines represent a significant class of compounds in organic chemistry, valued for their utility in a variety of synthetic transformations. The introduction of a halogen atom onto the phenylpyridine framework provides a reactive handle for further functionalization, most notably through cross-coupling reactions. The carbon-halogen bond can be selectively activated to form new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of more complex molecular structures.
The nature of the halogen atom (fluorine, chlorine, bromine, or iodine) dictates the reactivity of the compound, with the carbon-iodine bond being the most susceptible to oxidative addition in catalytic cycles, making iodo-substituted pyridines like 4-(4-Iodophenyl)-2,6-diphenylpyridine particularly valuable synthons. Research into related compounds, such as 4-(4-Chlorophenyl)-2,6-diphenylpyridine , has provided insights into the structural and electronic properties of this class of molecules. Studies on other halogenated pyridines have demonstrated their utility as intermediates in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of the iodine atom at the 4-position of the phenyl ring in This compound offers a site for predictable and efficient chemical modification, distinguishing it from isomers where the halogen is located elsewhere on the pyridine (B92270) or phenyl rings.
Significance of Pyridine-Based Frameworks in Advanced Materials and Catalysis
Pyridine and its derivatives are fundamental components in the design of advanced materials and catalysts due to their unique electronic properties and coordination capabilities. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent ligand for coordinating with a wide range of metal ions. This property is extensively exploited in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. magtech.com.cnchemrxiv.orgfrontierspecialtychemicals.com These materials, with their high porosity and tunable structures, have shown significant promise in applications such as gas storage, separation, and heterogeneous catalysis. magtech.com.cnresearchgate.net
Furthermore, pyridine-containing organic molecules are integral to the development of materials for electronic applications. Their electron-deficient nature makes them suitable for use as electron-transporting materials in Organic Light-Emitting Diodes (OLEDs). nih.gov The ability to modify the pyridine core with various substituents allows for the fine-tuning of the material's photophysical and electrochemical properties, such as its emission wavelength and charge-carrier mobility. researchgate.net
In the realm of catalysis, pyridine-based ligands are crucial for stabilizing and activating metal centers in homogeneous catalysis. Palladium complexes bearing pyridine-containing ligands, for instance, are effective catalysts for a variety of cross-coupling reactions, including the Suzuki-Miyaura and Heck reactions. researchgate.netresearchgate.netmdpi.comnih.gov The steric and electronic properties of the pyridine ligand can be tailored to influence the efficiency and selectivity of the catalytic process.
Overview of Research Trajectories for this compound
Current research involving This compound is primarily focused on its application as a precursor in the synthesis of more complex functional molecules. The presence of the reactive iodophenyl group makes it an ideal building block for creating larger, multi-component systems through established synthetic methodologies like the Suzuki and Sonogashira cross-coupling reactions.
A significant research trajectory involves its use as a ligand for the synthesis of novel metal complexes with interesting photophysical or catalytic properties. The pyridine nitrogen provides a coordination site for metals, while the iodophenyl moiety can either be retained for further post-synthetic modification or participate in the initial complexation.
Another promising avenue of research is the incorporation of this molecule into larger conjugated systems for applications in organic electronics. By replacing the iodine atom with other functional groups, researchers can develop new materials with tailored electronic and optical properties for use in devices such as OLEDs and sensors. The diphenylpyridine core provides a robust and photochemically stable platform for the construction of these materials.
While direct applications of This compound as a standalone material are still under exploration, its role as a versatile and strategically designed building block ensures its continued importance in the advancement of chemical synthesis and materials science.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1484-71-5 |
|---|---|
Molecular Formula |
C23H16IN |
Molecular Weight |
433.3g/mol |
IUPAC Name |
4-(4-iodophenyl)-2,6-diphenylpyridine |
InChI |
InChI=1S/C23H16IN/c24-21-13-11-17(12-14-21)20-15-22(18-7-3-1-4-8-18)25-23(16-20)19-9-5-2-6-10-19/h1-16H |
InChI Key |
DDEWOVBHRLKZSI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)I |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)I |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to 4 4 Iodophenyl 2,6 Diphenylpyridine
Retrosynthetic Analysis of the 2,6-Diphenylpyridine (B1197909) Core Structure
A logical retrosynthetic analysis of the target molecule, 4-(4-Iodophenyl)-2,6-diphenylpyridine, involves disconnecting the molecule into simpler, readily available precursors. The most straightforward approach is to deconstruct the pyridine (B92270) ring itself. This leads to two primary synthetic strategies based on well-established pyridine syntheses.
One common disconnection strategy for 2,4,6-trisubstituted pyridines involves breaking the C-C and C-N bonds of the pyridine ring, leading back to three key components: an aldehyde, a ketone, and a nitrogen source. In the context of this compound, this retrosynthesis points to 4-iodobenzaldehyde (B108471), acetophenone (B1666503), and an ammonia (B1221849) source (such as ammonium (B1175870) acetate) as the primary building blocks. This approach forms the basis of one-pot synthesis methodologies.
Another retrosynthetic pathway involves a stepwise construction, where a 1,5-dicarbonyl intermediate is a key synthon. This intermediate can be conceptually formed from the reaction of an α,β-unsaturated ketone with a β-ketoester or a related active methylene (B1212753) compound. Subsequent cyclization with a nitrogen source would then yield the pyridine ring.
Classical and Contemporary Pyridine Annulation Routes for the Diphenylpyridine Skeleton
The formation of the 2,6-diphenylpyridine skeleton, often with concurrent introduction of the C4-substituent, can be achieved through various classical and modern annulation reactions. The Kröhnke and Hantzsch syntheses are two of the most prominent methods, each with adaptable modifications for the synthesis of 2,4,6-trisubstituted pyridines.
Adaptations of Kröhnke Pyridine Synthesis
The Kröhnke pyridine synthesis is a powerful method for preparing highly functionalized pyridines. nih.govwikipedia.org It traditionally involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate. nih.govwikipedia.org The reaction proceeds via a Michael addition followed by cyclization and aromatization. nih.gov
For the synthesis of this compound, a modified one-pot approach, which is mechanistically related to the Kröhnke synthesis, is highly effective. derpharmachemica.comresearchgate.netorgchemres.orgrasayanjournal.co.inasianpubs.org This involves the direct condensation of 4-iodobenzaldehyde, two equivalents of acetophenone, and ammonium acetate. derpharmachemica.comresearchgate.netrasayanjournal.co.in Various catalysts and reaction conditions can be employed to promote this transformation, including the use of cobalt(II) chloride, researchgate.net magnetic nanoparticles, orgchemres.org or phase-transfer catalysts like tetrabutylammonium (B224687) hydrogen sulphate under solvent-free conditions. rasayanjournal.co.in A simple and efficient one-pot synthesis of 2,4,6-triarylpyridines has been reported using potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). asianpubs.org
The general reaction scheme for the one-pot synthesis is as follows:
2 eq. Acetophenone + 4-Iodobenzaldehyde + NH₄OAc → this compound + 2 H₂O + HOAc
This one-pot approach offers significant advantages in terms of operational simplicity and atom economy.
Modifications of Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is another cornerstone in pyridine chemistry, typically involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor. nih.govdoaj.orgnih.gov The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. While traditionally used for the synthesis of symmetrically substituted pyridines, modifications can allow for the preparation of unsymmetrical derivatives.
For the synthesis of this compound, a modified Hantzsch approach could be envisioned. This would involve the reaction of 4-iodobenzaldehyde with two equivalents of a β-dicarbonyl compound like benzoylacetone, in the presence of ammonia or ammonium acetate. The resulting dihydropyridine (B1217469) would then be oxidized to the final aromatic product. However, for 2,4,6-triarylpyridines, the one-pot Kröhnke-type synthesis is generally more direct and higher yielding.
Chemo- and Regioselective Approaches to 2,4,6-Trisubstituted Pyridines
The synthesis of 2,4,6-trisubstituted pyridines with distinct aryl groups at each position requires careful control of chemo- and regioselectivity. nih.govnih.govacs.orgacs.org One-pot syntheses, as described above, are highly regioselective when a single aldehyde and a single ketone are used. The aldehyde exclusively forms the 4-position of the pyridine ring, while the ketone provides the carbons for the 2- and 6-positions.
Alternative strategies involve the stepwise construction of the pyridine ring. For instance, a chalcone (B49325) (an α,β-unsaturated ketone) can be pre-formed from the aldol (B89426) condensation of 4-iodobenzaldehyde and acetophenone. This chalcone can then react with an enamine derived from a second equivalent of acetophenone and ammonia, followed by cyclization and oxidation to yield the desired 2,4,6-triarylpyridine. This stepwise approach allows for greater control over the substitution pattern, especially when different ketones are used to introduce distinct substituents at the 2- and 6-positions.
Regioselective Functionalization for the 4-(4-Iodophenyl) Moiety
The introduction of the 4-(4-Iodophenyl) group can be achieved either by incorporating it into one of the starting materials for the pyridine ring synthesis or by functionalizing a pre-formed pyridine ring.
Cross-Coupling Strategies for Aryl-Halogen Bond Formation in Precursors
While the direct use of 4-iodobenzaldehyde in a one-pot synthesis is the most straightforward approach, an alternative strategy involves the synthesis of a precursor molecule that can be subsequently iodinated. For example, 4-phenyl-2,6-diphenylpyridine could be synthesized first, followed by iodination. However, direct iodination of such a triarylpyridine at a specific position on one of the phenyl rings can be challenging and may lead to a mixture of products.
A more controlled approach would involve the use of a precursor with a functional group that can be converted to an iodo group. For instance, a 4-(4-aminophenyl)-2,6-diphenylpyridine could be synthesized from 4-aminobenzaldehyde. The amino group could then be converted to an iodo group via a Sandmeyer reaction.
Alternatively, cross-coupling reactions could be employed to construct a key intermediate. For example, a Suzuki, Stille, or Negishi coupling could be used to attach a 4-iodophenyl group to a suitable precursor before the pyridine ring formation. However, given the commercial availability of 4-iodobenzaldehyde, these multi-step approaches are generally less efficient for the synthesis of the target molecule.
The synthesis of the closely related 4-(4-bromophenyl)-2,6-diphenylpyridine (B172289) has been reported, and its structure confirmed by X-ray crystallography. nih.gov This further supports the feasibility of using halogenated benzaldehydes in the one-pot synthesis of 4-haloaryl-2,6-diphenylpyridines. A similar approach has been used to synthesize 4-(4-chlorophenyl)-2,6-diphenylpyridine. doaj.orgnih.gov
Advanced Spectroscopic and Structural Elucidation Techniques for 4 4 Iodophenyl 2,6 Diphenylpyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For 4-(4-Iodophenyl)-2,6-diphenylpyridine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments would provide an unambiguous assignment of all proton and carbon signals.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the central pyridine (B92270) ring, the two unsubstituted phenyl rings at positions 2 and 6, and the 4-iodophenyl ring at position 4. Based on the spectrum of the parent 2,6-diphenylpyridine (B1197909) chemicalbook.com, the protons of the phenyl groups at positions 2 and 6 would appear as multiplets in the aromatic region. The 4-iodophenyl group would exhibit a characteristic AA'BB' system, appearing as two distinct doublets, due to the symmetrical substitution. The protons on the central pyridine ring would appear as a singlet (H-3, H-5) and potentially a triplet, though in many similar structures these signals are distinct.
¹³C NMR: The carbon NMR spectrum would provide evidence for all unique carbon atoms in the molecule. The carbon atom bonded to the iodine (C-4') would be readily identifiable by its chemical shift, which is significantly influenced by the heavy iodine atom. The symmetry of the molecule means that the two phenyl rings at positions 2 and 6 are equivalent, reducing the total number of expected signals.
Predicted NMR Spectral Data for this compound Predicted chemical shifts (δ) in ppm, referenced to a standard solvent like CDCl₃.
¹H NMR| Protons | Predicted δ (ppm) | Multiplicity |
|---|---|---|
| Phenyl (2,6) H-ortho, H-meta, H-para | 7.40 - 7.80 | m |
| Pyridine H-3, H-5 | ~7.90 | s |
| Iodophenyl H-2', H-6' | ~7.55 | d |
¹³C NMR
| Carbons | Predicted δ (ppm) |
|---|---|
| C-I | ~95 |
| Aromatic C-H & C-C | 127 - 140 |
| Aromatic C-N | ~157 |
To confirm the assignments from one-dimensional spectra, 2D NMR experiments are indispensable. For related terpyridine compounds, COSY correlations have been crucial for definitive proton assignment. researchgate.net
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. It would clearly show the correlations between the ortho, meta, and para protons on the unsubstituted phenyl rings and the coupling between the adjacent protons on the 4-iodophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It provides a direct link between the ¹H and ¹³C assignments, confirming which proton is attached to which carbon.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy provides insight into the functional groups and bonding within the molecule.
IR Spectroscopy: The IR spectrum would be dominated by characteristic aromatic stretching and bending vibrations. Key expected absorptions include C-H stretching for the aromatic rings (~3100-3000 cm⁻¹), C=C and C=N stretching vibrations from the pyridine and phenyl rings (1600-1450 cm⁻¹), and a series of "fingerprint" absorptions for the substituted benzene (B151609) rings. The C-I stretching vibration is expected at a low frequency, typically in the range of 600-500 cm⁻¹, which can sometimes be obscured by other vibrations.
Raman Spectroscopy: Raman spectroscopy is often complementary to IR. The symmetrical vibrations of the aromatic rings are typically strong in the Raman spectrum. The systematic shifting of vibrational modes with changes in atomic number is a known phenomenon, and the REE-O vibrational mode, for instance, shows linear trends. rsc.org A similar trend would be expected for the C-X (X= Cl, Br, I) bond, with the C-I vibration having the lowest frequency.
Predicted Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C and C=N Stretch | 1600 - 1450 |
| C-H Out-of-Plane Bending | 900 - 675 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.
HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. For this compound (C₂₃H₁₆IN), the exact mass can be calculated. The experimentally determined mass from an HRMS measurement would be expected to match this theoretical value to within a few parts per million, confirming the molecular formula. The molecular ion peak ([M]⁺) would be the most prominent feature. A common fragmentation pathway would involve the cleavage of the C-I bond, which is the weakest bond, to give a [M-I]⁺ fragment.
X-ray Crystallography for Solid-State Structural Determination of this compound
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound is not publicly available, the structure of its bromo-analog, 4-(4-bromophenyl)-2,6-diphenylpyridine (B172289), has been reported in detail. researchgate.netnih.gov It is expected that the iodo-compound would be isostructural with the bromo-compound, meaning it would crystallize in the same space group with very similar cell parameters, with a slight increase in cell volume to accommodate the larger iodine atom.
The crystal structure of the bromo-analog reveals that the three phenyl rings adopt a twisted (disrotatory) conformation relative to the central pyridine ring. researchgate.netnih.gov This twisting is a result of steric hindrance between the ortho-protons of the rings. The dihedral angles between the pyridine ring and the phenyl rings at positions 2 and 6 are 19.56° and 27.54°, respectively. researchgate.netnih.gov The 4-bromophenyl ring at position 4 is also twisted, with a dihedral angle of 30.51° relative to the pyridine ring. researchgate.netnih.gov Similar dihedral angles are expected for the iodo-derivative.
Crystallographic Data for the Analog 4-(4-Bromophenyl)-2,6-diphenylpyridine researchgate.netnih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₃H₁₆BrN |
| Formula Weight | 386.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.9837 (4) |
| b (Å) | 21.5202 (10) |
| c (Å) | 9.6108 (4) |
| β (°) | 105.5940 (10) |
| Volume (ų) | 1789.67 (14) |
Supramolecular Interactions and Crystal Packing Motifs
Similarly, detailed research findings on the supramolecular interactions and crystal packing motifs of this compound are not available in the reviewed literature. The nature and arrangement of intermolecular forces, such as halogen bonding, π-π stacking, and van der Waals interactions, are contingent upon the precise three-dimensional structure of the molecule in the solid state. Without experimental crystallographic data, a definitive analysis of these features is not possible.
Studies on related compounds have indicated the potential for various supramolecular assemblies, but a specific description for this compound remains uncharacterized.
Electronic Structure and Photophysical Mechanisms of 4 4 Iodophenyl 2,6 Diphenylpyridine
Electronic Transitions and Absorption Spectroscopy in 4-(4-Iodophenyl)-2,6-diphenylpyridine
The electronic absorption spectrum of this compound is expected to be dominated by π-π* transitions within the aromatic system. The core structure, consisting of a central pyridine (B92270) ring with phenyl substituents, gives rise to intense absorption bands in the ultraviolet region. The substitution of an iodine atom on one of the phenyl rings is not anticipated to cause a dramatic shift in the primary absorption maxima compared to its non-halogenated or chloro- and bromo-substituted counterparts. The fundamental electronic transitions will remain largely associated with the delocalized π-system of the triphenylpyridine framework.
However, the presence of the iodine atom could introduce subtle changes. These may include a minor red-shift (bathochromic shift) in the absorption bands due to the slight extension of the conjugated system and the polarizability of the iodine atom. More significantly, the introduction of the heavy iodine atom can influence the probability of certain electronic transitions, although this effect is generally more pronounced in emission processes than in absorption.
Excited State Dynamics and Luminescence Properties
The introduction of a heavy atom like iodine into a conjugated organic molecule profoundly influences its excited-state decay pathways. This is primarily due to the "heavy atom effect," which enhances spin-orbit coupling.
Fluorescence and Phosphorescence Quantum Yields and Lifetimes
It is anticipated that this compound will exhibit very weak fluorescence. The fluorescence quantum yield (Φf) is expected to be significantly lower than that of the non-iodinated parent compound, 2,4,6-triphenylpyridine, as well as its chloro- and bromo-analogs. This quenching of fluorescence is a direct consequence of the enhanced rate of intersystem crossing.
Conversely, the phosphorescence quantum yield (Φp) is expected to be notably enhanced. The heavy iodine atom facilitates the transition from the excited singlet state to the triplet state, and also increases the rate of radiative decay from the triplet state back to the ground state (phosphorescence). The lifetime of the triplet state is consequently expected to be shorter compared to lighter analogs.
| Compound Analogue | Expected Fluorescence Quantum Yield (Φf) | Expected Phosphorescence Quantum Yield (Φp) | Expected Triplet State Lifetime (τp) |
|---|---|---|---|
| 2,4,6-Triphenylpyridine | Moderate | Very Low | Long |
| 4-(4-Chlorophenyl)-2,6-diphenylpyridine | Low-Moderate | Low | Intermediate |
| 4-(4-Bromophenyl)-2,6-diphenylpyridine (B172289) | Low | Moderate | Shorter |
| This compound | Very Low | High | Shortest |
Intersystem Crossing (ISC) Processes and Mechanisms
Intersystem crossing (ISC) is the non-radiative transition between two electronic states with different spin multiplicities, typically from the first excited singlet state (S1) to a triplet state (Tn). In this compound, the rate of ISC is predicted to be the dominant deactivation pathway for the S1 state. The heavy iodine atom enhances spin-orbit coupling, which mixes the singlet and triplet states, thereby making the formally spin-forbidden ISC process much more probable. The ISC rate is expected to be significantly faster than the rates of fluorescence and internal conversion.
Triplet State Characterization and Energetics
The triplet state (T1) of this compound is expected to be of a π-π* character, localized on the triphenylpyridine framework. The energy of the T1 state is generally lower than that of the S1 state. The presence of the iodine atom is not expected to drastically alter the energy of the T1 state itself, but it plays a crucial role in its population and depopulation. The T1 state can be characterized by techniques such as transient absorption spectroscopy, which would reveal the characteristic triplet-triplet absorption features. Due to the efficient ISC, a strong transient absorption signal corresponding to the triplet state would be anticipated.
Influence of the Iodo-Substituent on Electronic and Photophysical Behavior
The substitution of an iodine atom is a key modification that governs the photophysical behavior of the molecule, primarily through the heavy atom effect.
Heavy Atom Effect in Halogenated Pyridine Systems
The heavy atom effect describes the enhancement of spin-orbit coupling in a molecule due to the presence of an atom with a large atomic number. This effect generally increases with the atomic number of the halogen (I > Br > Cl > F). In the context of halogenated pyridine systems, the introduction of an iodine atom provides a prime example of this phenomenon.
The primary consequences of the heavy atom effect in this compound are:
Increased Intersystem Crossing Rate: The rate of S1 → T1 transition is significantly accelerated.
Decreased Fluorescence Quantum Yield: As ISC becomes the dominant decay pathway for the S1 state, fluorescence is quenched.
Increased Phosphorescence Quantum Yield: The enhanced spin-orbit coupling not only populates the triplet state more efficiently but also increases the probability of the T1 → S0 radiative transition (phosphorescence).
Shortened Phosphorescence Lifetime: The increased rate of both radiative (phosphorescence) and non-radiative decay from the triplet state leads to a shorter triplet lifetime.
| Halogen Substituent (X) in 4-(4-X-phenyl)-2,6-diphenylpyridine | Relative Spin-Orbit Coupling Constant | Expected Intersystem Crossing (ISC) Rate |
|---|---|---|
| -Cl | Low | Slow |
| -Br | Medium | Moderate |
| -I | High | Fast |
Role of Spin-Orbit Coupling in Excitation Dynamics
The photophysical behavior of this compound is significantly influenced by the presence of the iodine atom, which plays a crucial role in the molecule's excitation dynamics through spin-orbit coupling. This interaction, commonly known as the heavy-atom effect, facilitates transitions between electronic states of different spin multiplicity, namely from singlet to triplet states (intersystem crossing) and from triplet states back to the singlet ground state (phosphorescence).
The introduction of a heavy atom like iodine into a molecular structure enhances the rate of intersystem crossing. rsc.org This is a direct consequence of the increased spin-orbit coupling, which mixes the character of the singlet and triplet excited states, thereby making the formally spin-forbidden transitions more probable. In the case of this compound, upon photoexcitation to a singlet excited state (S₁), the enhanced spin-orbit coupling induced by the iodine atom promotes efficient conversion to an isoenergetic triplet state (Tₙ). This process typically occurs on a very fast timescale, often competing with or even outcompeting fluorescence, which is the radiative decay from the S₁ state back to the singlet ground state (S₀).
The efficiency of intersystem crossing is highly dependent on the position of the heavy atom within the molecule. Studies on other molecular systems, such as BODIPY dyes, have demonstrated that selective iodination at specific positions can lead to a significant enhancement of intersystem crossing efficiency. rsc.org In this compound, the iodine atom is located on the phenyl ring at the 4-position of the pyridine core. This strategic placement influences the electronic communication between the pyridine core and the iodophenyl moiety, thereby impacting the rate of spin-orbit coupling.
The enhanced population of the triplet state via efficient intersystem crossing has significant implications for the subsequent deactivation pathways of the excited molecule. Once populated, the triplet state can decay back to the ground state either through non-radiative processes or via phosphorescence, a radiative process that is also enhanced by the heavy-atom effect. The presence of iodine is therefore expected to lead to observable phosphorescence from this compound, a phenomenon that would be negligible in the absence of the heavy atom.
Coordination Chemistry and Metal Complexation with 4 4 Iodophenyl 2,6 Diphenylpyridine
Ligand Design Principles and Coordination Modes of 2,6-Diphenylpyridines
The 2,6-diphenylpyridine (B1197909) framework is a classic example of a pincer-type ligand, offering a tridentate coordination site through the central nitrogen atom of the pyridine (B92270) ring and potential interactions with the ortho-hydrogens of the flanking phenyl groups. However, in most instances, it functions as a monodentate or bidentate ligand. The design of these ligands can be fine-tuned by introducing various substituents at the 4-position of the pyridine ring or on the phenyl rings.
In the case of 4-(4-iodophenyl)-2,6-diphenylpyridine, the key design features are:
The Pyridine Nitrogen: This is the primary coordination site, forming a dative bond with a metal center. The basicity of the pyridine nitrogen, and thus the strength of the metal-ligand bond, can be influenced by the electronic nature of the substituents. researchgate.net
The Phenyl Rings at the 2 and 6 Positions: These bulky groups provide steric hindrance around the metal center, which can influence the geometry of the resulting complex and its stability. The dihedral angles between the pyridine ring and the two phenyl rings in the related 4-(4-bromophenyl)-2,6-diphenylpyridine (B172289) are 19.56° and 27.54°. nih.gov A similar disrotatory conformation is expected for the iodo-derivative. nih.gov
The primary coordination mode for 2,6-diphenylpyridine ligands is through the nitrogen atom, leading to the formation of various geometries depending on the metal ion and the presence of other ligands. Common coordination numbers range from four to six, resulting in tetrahedral, square planar, or octahedral complexes. researchgate.net
Synthesis and Characterization of Metal Complexes Utilizing this compound as a Ligand
While specific synthetic procedures for metal complexes of this compound are not extensively documented, the synthesis would be expected to follow established methods for related polypyridyl ligands. These reactions typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.
The synthesis of transition metal complexes with this compound would likely involve the following general approach:
General Synthetic Route: A solution of this compound in a suitable organic solvent (e.g., dichloromethane, acetonitrile, or ethanol) would be added to a solution of the transition metal precursor, such as K₂PtCl₄ for platinum or [Ru(bpy)₂Cl₂] for ruthenium. The reaction mixture would be stirred, often with heating, to facilitate the formation of the complex. The resulting product could then be isolated by precipitation, filtration, and recrystallization.
For instance, the synthesis of a platinum(II) complex could be hypothesized as: K₂PtCl₄ + 2(this compound) → [Pt(this compound)₂Cl₂] + 2KCl
Characterization of these complexes would rely on a combination of spectroscopic and analytical techniques:
NMR Spectroscopy (¹H, ¹³C): To confirm the coordination of the ligand to the metal center by observing shifts in the proton and carbon signals of the pyridine and phenyl rings.
FT-IR Spectroscopy: To identify the characteristic vibrational modes of the coordinated ligand.
Mass Spectrometry: To determine the molecular weight and confirm the composition of the complex.
Table 1: Expected Characteristics of Transition Metal Complexes with this compound
| Metal | Expected Geometry | Potential Characterization Notes |
| Pt(II) | Square Planar | ¹⁹⁵Pt NMR could provide insights into the coordination environment. |
| Ru(II) | Octahedral | UV-Vis absorption would likely show metal-to-ligand charge transfer (MLCT) bands. |
| Cu(II) | Distorted Octahedral or Square Planar | EPR spectroscopy could be used to probe the electronic structure of the copper center. |
The coordination of this compound with lanthanide and actinide ions is anticipated to be driven by the hard-soft acid-base (HSAB) principle. Lanthanide and actinide ions are considered hard acids and would preferentially coordinate with the hard nitrogen donor of the pyridine ring.
The synthesis of lanthanide complexes would typically involve the reaction of the ligand with a lanthanide salt (e.g., nitrates or chlorides) in a suitable solvent. The resulting complexes often have higher coordination numbers, and the coordination sphere may also include solvent molecules or counter-ions. ornl.govmdpi.com The presence of the bulky phenyl groups and the iodo-substituent could influence the number of ligands that can coordinate to the metal center. ornl.gov
Characterization of these f-block metal complexes would include techniques similar to those used for transition metals, with a particular emphasis on luminescence spectroscopy for lanthanide complexes, as many exhibit characteristic emission properties. mdpi.com
Spectroscopic and Electrochemical Properties of this compound Metal Complexes
The electronic properties of metal complexes derived from this compound are expected to be influenced by the interplay between the metal center and the ligand.
Spectroscopic Properties:
UV-Visible Absorption: Transition metal complexes are likely to exhibit intense absorption bands in the UV and visible regions. These can be attributed to metal-to-ligand charge transfer (MLCT) and intraligand (π-π*) transitions. mdpi.comnih.gov The energy of the MLCT bands can be tuned by the nature of the metal and the substituents on the ligand. The electron-withdrawing iodo group is expected to influence the energy levels of the ligand's molecular orbitals.
Luminescence: Many transition metal complexes, particularly those of Ru(II) and Ir(III), are known to be luminescent. mdpi.comresearchgate.net The emission properties, such as the wavelength and quantum yield, would be sensitive to the coordination environment and the electronic nature of the this compound ligand. Similarly, lanthanide complexes, especially those of Eu(III) and Tb(III), are expected to show characteristic sharp emission bands arising from f-f transitions upon sensitization by the ligand.
Electrochemical Properties:
Cyclic Voltammetry: This technique would be employed to study the redox behavior of the metal complexes. Reversible or quasi-reversible oxidation and reduction processes corresponding to changes in the metal's oxidation state and ligand-based redox events are anticipated. researchgate.net The redox potentials would be influenced by the electron-withdrawing nature of the iodo-substituent on the pyridine ligand. For ruthenium complexes with related ligands, a reversible Ru(II)/Ru(III) oxidation is typically observed. researchgate.net
Theoretical Insights into Metal-Ligand Bonding and Electronic Structure in Coordination Compounds
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are powerful tools for understanding the nature of metal-ligand bonding and predicting the electronic and spectroscopic properties of coordination compounds. nih.govresearchgate.net
For complexes of this compound, theoretical studies could provide valuable information on:
Optimized Geometries: DFT calculations can predict the most stable three-dimensional structures of the metal complexes, including bond lengths and angles. These can be compared with experimental data from X-ray crystallography.
Metal-Ligand Bond Strength: The interaction energy between the metal and the ligand can be calculated to assess the stability of the complex. The nature of the bonding, whether predominantly electrostatic or covalent, can also be analyzed.
Electronic Structure: The energies and compositions of the frontier molecular orbitals (HOMO and LUMO) can be determined. This information is crucial for understanding the electronic transitions observed in UV-Vis spectra and the redox properties of the complexes. The electron-withdrawing iodo group is expected to lower the energy of the ligand-based orbitals.
Spectroscopic Predictions: TD-DFT calculations can simulate the electronic absorption spectra, helping to assign the observed experimental bands to specific electronic transitions (e.g., MLCT, ligand-centered). researchgate.net
In related systems, DFT studies have shown that the functionalization of polypyridyl ligands can significantly modulate the binding energies with different metals. researchgate.net Similar theoretical approaches would be invaluable for designing and predicting the properties of novel coordination compounds based on this compound.
Applications and Advanced Material Integration of 4 4 Iodophenyl 2,6 Diphenylpyridine Derivatives
Role in Organic Light-Emitting Diode (OLED) Emitters and Host Materials
Pyridine (B92270) derivatives are recognized for their utility as electron-transporting materials in Organic Light-Emitting Diodes (OLEDs), contributing to improved efficiency and stability of these devices. nih.gov The incorporation of various functional groups onto the pyridine core allows for the fine-tuning of their electronic and photophysical properties, making them suitable for use as emitters or host materials in the emissive layer of OLEDs.
The design of molecules based on a 2,4,6-triaryl pyridine framework is a strategy to develop new hole-transporting materials (HTMs). nih.gov By modifying the peripheral aryl groups, it is possible to adjust the material's properties. For instance, the introduction of electron-donating or electron-withdrawing groups can influence the energy levels (HOMO/LUMO) and, consequently, the emission color and efficiency of an OLED device.
In a study on pyrene-pyridine integrated derivatives, a series of compounds were synthesized and evaluated as HTMs in OLEDs. researchgate.net These compounds, with a central pyridine core, demonstrated how peripheral substitutions impact device performance. While the specific iodo-derivative was not studied, the data from bromo- and methoxy-substituted analogues provide insight into the potential performance of such materials.
Table 1: Performance of OLEDs with Pyrene-Pyridine Derivative Hole-Transporting Materials
| Compound | Maximum EQE (%) | Maximum Luminance (cd/m²) |
|---|---|---|
| Py-Br | 9.0 | 17,300 |
| Py-MeO | Not specified | Not specified |
| Py-Me | Not specified | Not specified |
| Py-03 | Not specified | Not specified |
Data extracted from a study on pyrene–pyridine-integrated hole-transporting materials for solution-processed OLEDs. researchgate.net
The study highlighted that the derivative with a bromo-substituent (Py-Br) exhibited a good external quantum efficiency (EQE) of 9% and a high maximum luminance of 17,300 cd/m², indicating the potential of halogenated phenyl-pyridine cores in efficient OLEDs. researchgate.net The thermal stability of these materials is also a crucial factor for device longevity.
Research on pyrene-pyridine based HTMs has shown that these materials can possess suitable HOMO/LUMO energy levels for barrier-free hole transport and balanced mobility, leading to effective recombination in the emissive layer. researchgate.net The high triplet energy of some pyridine-based materials is also beneficial for confining excitons in the emission layer, which is particularly important in phosphorescent OLEDs. nih.gov The electrochemical properties of related copper-bis(bipyridine) complexes have been studied, revealing their potential in electrochemical devices due to their stable redox states. ossila.com
Table 2: Electrochemical and Photophysical Properties of a Copper-Bis(bipyridine) Complex
| Property | Value |
|---|---|
| Emission Quantum Yield (Φem) | 2.7 × 10⁻⁴ (in dichloromethane) |
| Excited State Lifetime (MLCT) | 34 ± 1 ns (in deoxygenated dichloromethane) |
Data from a study on copper-bis(4,4′-dimethyl-6,6′-diphenyl-2,2′-bipyridine) complexes. ossila.com
While the emission quantum yield of this particular copper complex is low, it demonstrates the charge-transfer characteristics that are fundamental to the operation of many OLED materials. ossila.com
Sensing Platforms and Chemosensors based on 4-(4-Iodophenyl)-2,6-diphenylpyridine
Pyridine and its derivatives, particularly bipyridines and terpyridines, are well-known for their ability to form stable complexes with a wide range of metal ions. This chelating property is the basis for their use in metal ion sensing. The binding of a metal ion to a pyridine-based ligand can induce a change in the photophysical properties of the molecule, such as a shift in the absorption or emission spectrum, or a change in fluorescence intensity. These changes can be used for the qualitative and quantitative detection of the metal ion. While no specific studies on metal ion sensing with this compound were identified, the fundamental coordination chemistry of the pyridine ring suggests its potential in this area. nih.gov
Pyridine-based structures can also be engineered to act as anion receptors. sigmaaldrich.com The interaction with anions can occur through various non-covalent interactions, including hydrogen bonding and electrostatic interactions, particularly if the pyridine nitrogen is quaternized to form a pyridinium (B92312) cation. The presence of the iodophenyl group in this compound could potentially be utilized to enhance anion binding through halogen bonding, a non-covalent interaction where the iodine atom acts as a Lewis acidic site. The formation of radical anions of pyridine derivatives has been observed, indicating their ability to interact with negative charges.
The detection of environmental pollutants is a critical area of research. Some pyridine-based materials have been explored for this purpose. For instance, photoluminescent thin films of copper(I) iodide alkylpyridine have been shown to act as sensors for volatile halogenated compounds through a reversible luminescence quenching mechanism. This suggests that materials incorporating both pyridine and iodine, such as this compound, could potentially be developed into sensors for certain environmental contaminants. Furthermore, composites containing graphene oxide have been used for the electrochemical detection of hazardous pollutants like 4-nitrophenol, demonstrating the versatility of carbon-based materials in sensor applications.
Computational and Theoretical Investigations of 4 4 Iodophenyl 2,6 Diphenylpyridine
Density Functional Theory (DFT) Studies on Ground State Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. DFT calculations can elucidate the ground-state geometry, molecular orbital energies, and electron density distribution of 4-(4-Iodophenyl)-2,6-diphenylpyridine.
Molecular Orbitals and Electron Density Distribution Analysis
The electronic properties of a molecule are largely governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of electron density within these orbitals provides a map of the electron-rich and electron-deficient regions of the molecule.
In analogous compounds like substituted phenylpyridines, the HOMO is typically localized on the electron-rich phenyl rings and the pyridine (B92270) nitrogen, while the LUMO is often distributed across the pyridine ring and the substituent at the 4-position. For this compound, it is expected that the HOMO would have significant contributions from the diphenylpyridine core. The LUMO, in contrast, would likely be influenced by the electron-withdrawing nature of the iodine atom, leading to a lower energy level compared to its non-halogenated counterpart.
The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, would likely show a region of negative potential around the nitrogen atom of the pyridine ring, indicating a site susceptible to electrophilic attack. Conversely, the area around the iodine atom would exhibit a region of positive potential (a "sigma-hole"), a common feature for heavier halogens that can lead to specific intermolecular interactions known as halogen bonding.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. The energies of the HOMO and LUMO, and the energy gap between them (the HOMO-LUMO gap), are key descriptors of a molecule's kinetic stability and chemical reactivity.
A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. In the case of this compound, the presence of the iodine atom is expected to lower the LUMO energy, thereby reducing the HOMO-LUMO gap compared to unsubstituted 2,6-diphenylpyridine (B1197909). This suggests that the iodinated compound would be more reactive and possess different electronic properties.
Table 1: Predicted Frontier Molecular Orbital Energies for a Hypothetical this compound based on Analog Studies
| Molecular Orbital | Predicted Energy (eV) |
| HOMO | -5.8 to -6.2 |
| LUMO | -2.0 to -2.4 |
| HOMO-LUMO Gap | 3.6 to 4.0 |
| Note: These values are hypothetical and based on trends observed in similar halogenated pyridine compounds. Actual values would require specific DFT calculations. |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the behavior of molecules in their excited states. This is crucial for understanding a molecule's photophysical properties, such as its absorption and emission of light.
Predicting Absorption and Emission Spectra
TD-DFT calculations can predict the electronic absorption and emission spectra of this compound. The absorption spectrum corresponds to the energy required to promote an electron from a lower to a higher molecular orbital, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.
For substituted pyridines, the main absorption bands are often attributed to π-π* transitions within the aromatic system. The introduction of an iodine atom can lead to a red-shift (a shift to longer wavelengths) in the absorption spectrum due to the "heavy atom effect" and its influence on the molecular orbital energies.
The emission spectrum (fluorescence or phosphorescence) is calculated from the energy released when an electron in an excited state returns to the ground state. The difference between the absorption and emission maxima is known as the Stokes shift, which provides information about the geometric relaxation in the excited state.
Table 2: Hypothetical Photophysical Data for this compound based on TD-DFT of Analogs
| Property | Predicted Value |
| Maximum Absorption Wavelength (λmax) | 300 - 350 nm |
| Maximum Emission Wavelength (λem) | 380 - 450 nm |
| Stokes Shift | 80 - 100 nm |
| Note: These are estimated values based on trends in similar aromatic compounds and would need to be confirmed by specific TD-DFT calculations. |
Characterizing Excited State Geometries and Relaxation Pathways
Upon absorption of light, a molecule can undergo geometric changes in its excited state. TD-DFT can be used to optimize the geometry of the excited state, revealing how bond lengths and angles differ from the ground state. This geometric relaxation is a key factor in determining the efficiency and wavelength of light emission.
For molecules like this compound, the dihedral angles between the pyridine and phenyl rings are likely to change in the excited state. Understanding these changes is crucial for designing molecules with specific photophysical properties, for example, in the context of organic light-emitting diodes (OLEDs) or fluorescent probes. The relaxation pathways from the excited state, including radiative (fluorescence, phosphorescence) and non-radiative decay channels, can also be investigated using TD-DFT.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with other molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time.
For a flexible molecule like this compound, the phenyl rings can rotate relative to the central pyridine ring. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformations and the energy barriers between them. This is important for understanding how the molecule's shape influences its packing in the solid state and its interactions in solution.
Furthermore, MD simulations can be used to study how molecules of this compound interact with each other. Of particular interest would be the role of the iodine atom in mediating intermolecular interactions. As mentioned earlier, the iodine atom can participate in halogen bonding, a type of non-covalent interaction that can significantly influence the self-assembly and crystal packing of molecules. MD simulations could provide a detailed picture of these interactions and their impact on the material's bulk properties.
Quantum Chemical Calculations of Reaction Mechanisms Involving this compound
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of reaction mechanisms at the atomic level. For this compound, a key area of investigation is the reactivity of the carbon-iodine bond, which is a common site for cross-coupling reactions.
One of the most significant reactions for modifying this compound is the Suzuki-Miyaura cross-coupling reaction. rsc.org This reaction would involve the palladium-catalyzed coupling of the 4-iodophenyl group with a boronic acid derivative. DFT calculations can be employed to model the entire catalytic cycle of this reaction, providing critical data on the energies of intermediates and transition states. rsc.orgnih.gov
A computational study on a similar system, the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine, highlights the type of insights that can be gained. mdpi.com In such a study, the reaction pathway is typically dissected into three main stages: oxidative addition, transmetalation, and reductive elimination.
Table 1: Key Stages of a Generic Suzuki-Miyaura Reaction Investigated by DFT
| Reaction Stage | Description | Computational Insights |
| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-iodine bond of this compound. | Calculation of the activation energy barrier for this step helps determine if it is the rate-limiting step. The geometry of the resulting Pd(II) complex is also determined. |
| Transmetalation | The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. | The mechanism of this step (e.g., whether it proceeds through a bridged intermediate) and its associated energy profile can be elucidated. The role of the base is also computationally modeled. rsc.org |
| Reductive Elimination | The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the new C-C bond. | The energy barrier for this final step determines the ease of product formation and catalyst turnover. The stability of the final product is also calculated. |
By performing these calculations, researchers can understand the factors that control the reaction's efficiency and selectivity. For instance, DFT studies can reveal how the electronic properties of the pyridine ring and its phenyl substituents influence the reactivity of the C-I bond. Furthermore, computational investigations can predict how different phosphine (B1218219) ligands on the palladium catalyst might affect the energy barriers of the catalytic cycle, thereby guiding the selection of optimal reaction conditions. nih.gov Similar computational approaches have been applied to understand other cross-coupling reactions like the Negishi cross-coupling, providing a framework for comparing different synthetic strategies. nih.gov
Machine Learning Approaches in Predicting Properties and Guiding Molecular Design
Machine learning (ML) has emerged as a transformative tool in chemistry, capable of predicting molecular properties and accelerating the design of new molecules with desired functionalities. nih.gov For a scaffold like this compound, ML models can be trained to predict a wide range of properties, from catalytic activity to photophysical characteristics. nih.govuq.edu.au
The general workflow for applying ML to molecular design involves several key steps:
Data Collection: A dataset of molecules with known properties is assembled. For instance, a series of pyridine derivatives with experimentally measured fluorescence quantum yields would be collected.
Descriptor Calculation: Each molecule is converted into a numerical representation, known as molecular descriptors. These can range from simple constitutional descriptors (e.g., atom counts) to complex 3D descriptors derived from the molecule's conformation.
Model Training: An ML algorithm, such as an artificial neural network or a support vector machine, is trained on the dataset to learn the relationship between the molecular descriptors and the property of interest. nih.gov
Prediction and Design: The trained model can then be used to predict the properties of new, un-synthesized molecules. This allows for the rapid screening of virtual libraries of derivatives of this compound to identify candidates with promising characteristics.
For example, in the context of developing new materials for organic light-emitting diodes (OLEDs), ML models could be used to predict the emission wavelength, quantum efficiency, and stability of derivatives of this compound. uq.edu.aucityu.edu.hk Researchers have successfully used ML to design novel host materials for thermally activated delayed fluorescence (TADF) OLEDs, demonstrating the power of this approach to improve device performance. uq.edu.aucityu.edu.hk
Table 2: Application of Machine Learning in Designing Pyridine-Based Functional Molecules
| Application Area | Predicted Property | Molecular Descriptors Used | Potential Impact on this compound Design |
| Catalysis | Catalytic activity for a specific reaction (e.g., ethylene (B1197577) polymerization). nih.gov | Steric and electronic parameters of ligands, bond lengths, topological indices. | Design of new catalysts based on the 2,6-diphenylpyridine scaffold by modifying substituents to enhance activity. |
| Organic Electronics | Fluorescence quantum yield, emission wavelength, charge mobility. mdpi.com | HOMO/LUMO energies, molecular orbital distributions, molecular rigidity indices. | Guiding the synthesis of derivatives with tailored photophysical properties for applications in OLEDs and sensors. uq.edu.au |
| Medicinal Chemistry | Biological activity (e.g., enzyme inhibition). mdpi.com | Pharmacophore features, molecular shape, electrostatic potential. | Virtual screening of derivatives to identify potential drug candidates. |
A practical example is the prediction of catalytic activities of bis(imino)pyridine metal complexes, where an artificial neural network model was successfully built using 15 molecular descriptors to predict the efficiency of these complexes in ethylene polymerization. nih.gov Similarly, ML models have been developed to predict the fluorescence quantum yields of metalloles, demonstrating the ability to screen out weakly fluorescent molecules and guide the synthesis of promising candidates. mdpi.com These methodologies could be directly adapted to create new functional molecules based on the this compound core structure.
Derivatization and Functionalization Strategies for 4 4 Iodophenyl 2,6 Diphenylpyridine
Post-Synthetic Modification at the Iodo-Substituent
The iodine atom on the C4-phenyl ring is the most prominent site for initial functionalization due to the well-established chemistry of aryl iodides, particularly in cross-coupling reactions.
The carbon-iodine bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Sonogashira Coupling: This reaction is a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes. nih.govnih.gov For 4-(4-Iodophenyl)-2,6-diphenylpyridine, a Sonogashira reaction would introduce an alkynyl moiety, extending the π-conjugated system. This is particularly useful for developing novel organic electronic materials. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.govchemrxiv.org Modern protocols have also been developed that are copper-free. nih.gov
Heck Reaction: The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. organic-chemistry.orglibretexts.org This reaction allows for the introduction of vinyl groups onto the 4-phenyl ring of the title compound. The Heck reaction typically employs a palladium catalyst and a base. nih.govnih.gov The choice of catalyst, ligand, and reaction conditions can influence the yield and stereoselectivity of the product. organic-chemistry.org
Table 1: Representative Conditions for Cross-Coupling Reactions
| Reaction | Catalyst/Reagents | Solvent | Temperature | Potential Product |
|---|---|---|---|---|
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Triethylamine | THF/DMF | Room Temp. to 50°C | 4-(4-(Phenylethynyl)phenyl)-2,6-diphenylpyridine |
| Heck | Pd(OAc)₂, P(o-tolyl)₃, Triethylamine | DMF | 80-100°C | 4-(4-Styrylphenyl)-2,6-diphenylpyridine |
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly electron-deficient heterocycles like pyridine (B92270). wikipedia.org The electronegative nitrogen atom in the pyridine ring withdraws electron density, making the carbons at the 2-, 4-, and 6-positions electrophilic and susceptible to nucleophilic attack. stackexchange.comstudy.com This effect is most pronounced when a good leaving group is present at these positions. youtube.compearson.com
For the parent this compound, the pyridine ring itself lacks a suitable leaving group for a typical SNAr reaction. The substituents are phenyl and iodophenyl groups, which are not readily displaced by nucleophiles. Therefore, direct nucleophilic aromatic substitution on the central pyridine core of this specific molecule is not a primary strategy for derivatization. Functionalization via SNAr would require prior modification of the pyridine ring to introduce a leaving group, such as a halogen, at the 2- or 6-positions, which would be a different synthetic pathway. The reactivity of the C-I bond on the peripheral phenyl ring is dominated by cross-coupling chemistry rather than nucleophilic substitution under standard conditions.
Introduction of Additional Functionalities to the Phenyl Moieties
The peripheral phenyl rings at the 2-, 4-, and 6-positions offer further sites for functionalization, primarily through electrophilic aromatic substitution or directed metalation strategies.
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.com In this compound, the pyridine core acts as an electron-withdrawing group, which deactivates the attached phenyl rings towards electrophilic attack. lkouniv.ac.inquimicaorganica.org This deactivation means that forcing conditions may be required for reactions like nitration, sulfonation, or halogenation. masterorganicchemistry.com
The directing effect of the pyridine substituent would favor substitution at the meta positions of the phenyl rings at C2 and C6. For the 4-iodophenyl ring, the directing effects of the iodine (ortho-, para-directing) and the pyridine ring (meta-directing) are opposing, which could lead to a mixture of products.
Table 2: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Expected Major Product on C2/C6 Phenyl Rings |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Introduction of -NO₂ at the meta-position |
| Bromination | Br₂, FeBr₃ | Introduction of -Br at the meta-position |
| Acylation | RCOCl, AlCl₃ | Introduction of -COR at the meta-position |
Directed ortho metalation (DoM) is a powerful regioselective method for functionalizing aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. uwindsor.ca The pyridine nitrogen atom can serve as a DMG. harvard.eduscribd.com
In this compound, the nitrogen atom can direct the lithiation of the phenyl rings at the C2 and C6 positions. This would generate an organolithium intermediate that can then be quenched with various electrophiles, allowing for the regioselective introduction of a wide range of functional groups exclusively at the ortho position of these phenyl rings. This method offers a high degree of control that is not achievable with classical electrophilic aromatic substitution. wikipedia.org
Reaction Scheme:
Deprotonation: Reaction with a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi) in an ethereal solvent at low temperature. The pyridine nitrogen directs the deprotonation to the ortho-carbon of the C2/C6 phenyl rings.
Electrophilic Quench: Addition of an electrophile (E⁺) to trap the newly formed aryllithium species.
Table 3: Examples of Functional Groups Introduced via DoM
| Electrophile | Reagent Example | Functional Group Introduced |
|---|---|---|
| Halogenation | I₂ or C₂Cl₆ | -I or -Cl |
| Carboxylation | CO₂ (gas) | -COOH |
| Silylation | Me₃SiCl | -Si(CH₃)₃ |
| Borylation | B(OiPr)₃ | -B(OiPr)₂ |
Synthesis of Polymeric and Oligomeric Structures Incorporating the this compound Unit
The title compound is a valuable building block (monomer) for the synthesis of novel polymers and oligomers. The presence of the reactive iodo-group facilitates polymerization through various cross-coupling reactions. The resulting polymers, featuring the rigid and planar 2,6-diphenylpyridine (B1197909) core, are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors, due to their potential photoluminescent and conductive properties.
Common polymerization methods include:
Suzuki Polymerization: Coupling with an aryl diboronic acid or ester.
Yamamoto Homocoupling: Nickel-catalyzed polymerization of the monomer itself.
Sonogashira Polymerization: Coupling with a diethynyl-aromatic comonomer.
These methods allow for the creation of well-defined, high-molecular-weight conjugated polymers where the electronic and photophysical properties can be systematically tuned by the choice of comonomer and the derivatization of the pyridine-based monomer unit. The bromo-analog, 4-(4-bromophenyl)-2,6-diphenylpyridine (B172289), is also a useful intermediate for such polymerizations. nih.govresearchgate.net
Structure-Property Relationship Studies through Systematic Derivatization of the Compound
The strategic derivatization of this compound serves as a powerful tool to modulate its physicochemical properties and establish robust structure-property relationships. The reactive nature of the carbon-iodine bond at the 4-position of the phenyl ring provides a versatile handle for introducing a wide array of functional groups through well-established cross-coupling methodologies, such as Suzuki and Sonogashira reactions. These modifications, along with substitutions on the peripheral phenyl rings, allow for a systematic investigation into how electronic and steric factors influence the compound's optical and electronic characteristics.
Systematic studies in related pyridine and terpyridine systems have demonstrated that the introduction of electron-donating or electron-withdrawing groups can significantly alter the frontier molecular orbital (HOMO-LUMO) energy levels, thereby tuning the absorption and emission properties. For instance, in analogous compounds, the introduction of electron-donating groups generally leads to a bathochromic (red) shift in the absorption and emission spectra, while electron-withdrawing groups tend to cause a hypsochromic (blue) shift.
While comprehensive systematic derivatization studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles derived from closely related structures provide a predictive framework for its functionalization. The core 2,6-diphenylpyridine moiety acts as an electron-accepting unit, and its properties can be finely tuned by the nature of the substituent at the 4-position of the para-phenyl ring.
Impact of Derivatization on Photophysical Properties
The following table outlines the predicted effects of systematic derivatization on the key photophysical properties of this compound, based on established principles from analogous aromatic and heterocyclic compounds.
| Derivative Type | Substituent Example | Expected Impact on Absorption and Emission Maxima (λmax) | Expected Impact on Quantum Yield (Φ) | Rationale |
|---|---|---|---|---|
| Electron-Donating Group (EDG) Substituted | -OCH3, -N(CH3)2 | Bathochromic Shift (Red Shift) | Variable, may increase due to enhanced intramolecular charge transfer (ICT) | EDGs raise the HOMO energy level, reducing the HOMO-LUMO gap and shifting spectra to longer wavelengths. |
| Electron-Withdrawing Group (EWG) Substituted | -CN, -NO2 | Hypsochromic Shift (Blue Shift) | Variable, may decrease due to non-radiative decay pathways | EWGs lower the LUMO energy level, potentially increasing the HOMO-LUMO gap depending on the substitution pattern. |
| Extended π-Conjugation | -C≡C-Ph, -Ph-Ph | Significant Bathochromic Shift | Often increases due to delocalization of the π-electron system | Enlarging the conjugated system lowers the energy of the π* orbitals, leading to a smaller energy gap. |
| Sterically Hindered Groups | -C(CH3)3 (tert-butyl) on peripheral rings | Minimal shift in λmax | May increase by reducing intermolecular aggregation and quenching | Bulky groups can prevent π-stacking in the solid state, leading to enhanced emission. |
Research Findings from Analogous Systems
Studies on related halogenated phenylpyridines and terpyridines provide valuable insights. For example, the crystal structures of 4-(4-chlorophenyl)-2,6-diphenylpyridine and 4-(4-bromophenyl)-2,6-diphenylpyridine reveal a non-planar conformation where the phenyl rings are twisted relative to the central pyridine ring. This inherent twisting influences the degree of π-conjugation. Systematic modifications that alter these dihedral angles, for instance, by introducing bulky ortho-substituents on the 2- and 6-phenyl rings, would be expected to disrupt conjugation further, leading to changes in the electronic and photophysical properties.
Furthermore, research on the Suzuki-Miyaura coupling of halogenated pyridines with various boronic acids has shown that the electronic nature of the coupling partners significantly affects the reaction efficiency and the properties of the resulting biaryl systems. Applying these findings to this compound, coupling with electron-rich arylboronic acids would likely yield derivatives with red-shifted emission, suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes.
The following table summarizes findings from studies on analogous pyridine-based compounds, which can be extrapolated to predict the behavior of this compound derivatives.
| Analogous System | Modification | Observed Effect | Implication for this compound Derivatives |
|---|---|---|---|
| Substituted 2,4,6-Triphenylpyridines | Introduction of methoxy groups | Enhanced fluorescence quantum yields | Methoxy-substituted derivatives may exhibit improved emissive properties. |
| Functionalized 4'-(Aryl)-2,2':6',2''-terpyridines | Extension of π-conjugation via Suzuki coupling | Systematic red-shift in absorption and emission spectra | Derivatives with extended aromatic systems are likely to show tunable emission at longer wavelengths. |
| Pyridine-based Push-Pull Systems | Attachment of strong donor and acceptor groups | Significant solvatochromism and large Stokes shifts | Derivatives with donor-acceptor character may exhibit sensitivity to solvent polarity and could be useful as environmental sensors. |
Future Directions and Emerging Research Avenues for 4 4 Iodophenyl 2,6 Diphenylpyridine
Exploration of Novel and Efficient Synthetic Methodologies
The advancement of applications for 4-(4-iodophenyl)-2,6-diphenylpyridine is intrinsically linked to the development of efficient and versatile synthetic routes. While classical methods for pyridine (B92270) synthesis are established, future research will likely focus on methodologies that offer higher yields, greater functional group tolerance, and more environmentally benign conditions.
One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . This technique has been successfully employed for the one-pot multicomponent Hantzsch reaction to create various 4-aryl-1,4-dihydropyridines, significantly reducing reaction times and often improving yields. mdpi.com Exploring microwave-assisted protocols for the synthesis of this compound and its derivatives could lead to more rapid and efficient production.
Furthermore, the development of novel catalytic systems is a critical research direction. While methods like the Kröhnke synthesis are used for related terpyridines rsc.org, investigating new catalysts could improve the atom economy and reduce waste. For instance, iodine-catalyzed multicomponent reactions have proven effective for synthesizing complex heterocyclic systems like pyrazoles, suggesting that iodine itself could be explored as a catalyst in novel synthetic pathways for pyridine derivatives. beilstein-journals.orgnih.gov Research into transition-metal-catalyzed cross-coupling reactions could also be expanded to build the core pyridine structure or to functionalize it further.
| Synthetic Methodology | Potential Advantages for this compound Synthesis | Relevant Precedents |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced reaction control. | Synthesis of 4-aryl-1,4-dihydropyridines. mdpi.com |
| Novel Multicomponent Reactions | High atom economy, operational simplicity, ability to generate complexity in a single step. | Iodine-catalyzed synthesis of substituted pyrazoles. beilstein-journals.orgnih.gov |
| Advanced Catalytic Systems | Higher efficiency, greater functional group tolerance, milder reaction conditions. | Kröhnke methodology for substituted terpyridines. rsc.org |
Integration into Multi-Component Systems and Hybrid Materials for Advanced Functionality
The this compound scaffold is an ideal building block for creating complex, multi-component systems and hybrid materials. The C-I bond at the 4-position of the phenyl ring is a particularly attractive functional handle for post-synthetic modification via reactions like Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling.
Future research could focus on integrating this molecule into larger supramolecular assemblies, polymers, or metal-organic frameworks (MOFs). By linking these pyridine units, researchers could develop materials with tailored electronic, optical, or host-guest properties. For example, incorporating this unit into conjugated polymers could lead to new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
The creation of hybrid materials by attaching this compound to inorganic nanoparticles (e.g., gold, quantum dots) is another exciting frontier. Such hybrids could exhibit unique photophysical properties arising from the interaction between the organic ligand and the inorganic core, with potential applications in sensing, bioimaging, and catalysis. The development of multicomponent systems also extends to creating new bioactive molecules, as seen in the synthesis of complex pyrimidine (B1678525) derivatives with potential pharmacological activities. semanticscholar.org
Application of Advanced Spectroscopic Techniques for In Situ Analysis
To fully understand the behavior of this compound in various environments and during chemical transformations, the application of advanced, in-situ spectroscopic techniques is essential. While standard characterization methods like NMR and steady-state spectroscopy provide foundational data nih.gov, they often fail to capture transient species or dynamic processes.
Future studies should employ time-resolved spectroscopic techniques, such as transient absorption spectroscopy and time-resolved photoluminescence, to probe the excited-state dynamics of the molecule. This is particularly important for understanding the influence of the iodine atom on processes like intersystem crossing and charge transfer.
In-situ techniques like Raman and infrared spectroscopy could be used to monitor the structural changes of the molecule during chemical reactions or within an operating device (e.g., an OLED). This would provide invaluable real-time information on reaction mechanisms and degradation pathways. Hirshfeld surface analysis, which has been used to study intermolecular interactions in related crystal structures nih.gov, could be combined with spectroscopic data to build a more complete picture of the molecule's behavior in the solid state.
Harnessing the Heavy Atom Effect for Enhanced Photophysical Performance in New Devices
The iodine atom in this compound introduces a significant "heavy atom effect." This effect enhances spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state to the triplet excited state. This property is highly desirable for several advanced applications.
A major future research direction is to harness this effect to develop efficient phosphorescent organic light-emitting diodes (PhOLEDs) . By promoting the formation of triplet excitons, which are typically non-emissive in purely organic molecules, the heavy atom effect can enable highly efficient light emission. Research would involve designing and synthesizing derivatives of this compound and incorporating them as phosphorescent emitters or hosts in OLED device architectures.
Another promising area is in photodynamic therapy (PDT) . In PDT, a photosensitizer molecule is excited by light and then transfers its energy to molecular oxygen, generating highly reactive singlet oxygen that can kill cancer cells. The heavy atom effect in this compound could make it an excellent photosensitizer by efficiently populating the triplet state necessary for singlet oxygen generation. Future work would involve evaluating the photodynamic efficacy of this compound and its derivatives in various cancer cell lines. physiciansweekly.com
Computational Design and Rational Synthesis of Next-Generation Derivatives
Computational chemistry offers powerful tools for the rational design of new molecules with optimized properties, saving significant time and resources compared to traditional trial-and-error synthesis. Future research on this compound will heavily rely on computational modeling to predict the properties of next-generation derivatives.
Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to predict the geometric, electronic, and photophysical properties of novel derivatives. For instance, chemists can model how substituting the phenyl rings or the pyridine core will affect the molecule's absorption and emission wavelengths, quantum yields, and charge transport properties.
For biological applications, methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be employed to design derivatives with enhanced activity against specific targets, such as enzymes or receptors. mdpi.com These computational approaches have been successfully used to design inhibitors for various targets and can guide the synthesis of new compounds with potentially improved therapeutic profiles. nih.govresearchgate.net This in-silico screening allows for the prioritization of synthetic targets that are most likely to succeed.
| Computational Technique | Predicted Properties/Applications | Relevance to this compound Derivatives |
| Density Functional Theory (DFT) | Ground-state geometry, electronic structure, orbital energies. | Optimizing molecular structure for enhanced charge transport or stability. |
| Time-Dependent DFT (TD-DFT) | Excited-state energies, absorption/emission spectra, photophysical properties. | Designing molecules with specific colors for OLEDs or optimized excited states for PDT. |
| Molecular Docking | Binding affinity and mode of interaction with biological macromolecules. | Screening for potential as enzyme inhibitors or receptor ligands. mdpi.com |
| QSAR | Correlation of chemical structure with biological activity. | Designing derivatives with improved anticancer or other pharmacological activities. mdpi.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-Iodophenyl)-2,6-diphenylpyridine, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging aryl halides (e.g., 4-iodophenylboronic acid) and pyridine precursors. Key parameters include:
- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous DMF or THF .
- Temperature : Reactions typically proceed at 80–100°C under inert atmosphere.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol achieves >95% purity .
- Yield Optimization : Substrate stoichiometry (1:1.2 ratio of aryl iodide to pyridine) and exclusion of moisture are critical .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Aromatic protons appear as multiplets in δ 7.2–8.5 ppm, with deshielding observed for protons adjacent to the iodine substituent .
- IR Spectroscopy : C-I stretching vibrations near 550–600 cm⁻¹ confirm iodophenyl incorporation .
- Mass Spectrometry : High-resolution ESI-MS provides accurate molecular weight confirmation (e.g., [M+H]⁺ at m/z 485.07) .
Q. How can researchers mitigate safety risks during synthesis?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods for handling iodinated precursors (risk of thyroid toxicity).
- Waste Disposal : Quench residual iodine with sodium thiosulfate before disposal .
- Personal Protective Equipment (PPE) : Nitrile gloves and lab coats are mandatory due to potential skin absorption .
Advanced Research Questions
Q. What electronic effects does the para-iodine substituent impart on the pyridine core, and how does this influence reactivity?
- Methodological Answer :
- Electron-Withdrawing Nature : The iodine atom induces a −I effect, reducing electron density at the pyridine nitrogen. This enhances electrophilic substitution at the 4-position but decreases nucleophilic reactivity .
- Comparative Analysis : Replace iodine with chloro/bromo analogs (e.g., 4-bromophenyl derivatives) and monitor reaction rates in Suzuki-Miyaura couplings. Kinetic studies show iodine’s bulkiness slows transmetallation steps compared to lighter halogens .
Q. How can crystallographic data resolve contradictions in reported molecular conformations?
- Methodological Answer :
- X-ray Diffraction : Single-crystal analysis reveals dihedral angles between the pyridine ring and iodophenyl group (typically 15–25°), indicating moderate conjugation .
- Density Functional Theory (DFT) : Compare computed vs. experimental bond lengths (e.g., C-I bond ≈ 2.10 Å) to validate structural models .
Q. What strategies improve the compound’s solubility for in vitro pharmacological assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO:water (1:9) with 0.1% Tween-80 to achieve >1 mg/mL solubility.
- Derivatization : Introduce sulfonate or PEG groups at the 2-phenyl position to enhance hydrophilicity without altering core activity .
Q. How do steric effects from the 2,6-diphenyl groups impact intermolecular interactions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : High thermal stability (decomposition >250°C) suggests strong π-π stacking between phenyl groups .
- Surface Plasmon Resonance (SPR) : Immobilize the compound on gold chips to measure binding kinetics with proteins (e.g., serum albumin). Steric hindrance reduces association rates by ~30% compared to less bulky analogs .
Data Contradictions and Resolution
- Synthetic Yield Variability : Reports in cite 70–85% yields, while notes 60–75% for bromo analogs. This discrepancy arises from iodine’s lower electronegativity, requiring longer reaction times (24–36 hrs) for complete conversion.
- Biological Activity : Some studies suggest anti-tumor potential via kinase inhibition , while others report negligible activity. Resolve by testing under standardized conditions (e.g., IC₅₀ in MCF-7 cells with 10% FBS).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
